

Unveiling the Psychoactive Landscape of 4-Bromo-2,5-DMMA: A Comparative Analysis

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Compound of Interest

Compound Name: 4-Bromo-2,5-DMMA

Cat. No.: B158872

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the psychoactive compound 4-Bromo-2,5-dimethoxymethamphetamine (**4-Bromo-2,5-DMMA**) with other notable psychoactive substances. By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to be an objective resource for the scientific community engaged in neuropsychopharmacology and drug development.

Comparative Analysis of Psychoactive Compounds

The psychoactive effects of **4-Bromo-2,5-DMMA** and related phenethylamines are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT_{2A} subtype. The following tables summarize quantitative data comparing **4-Bromo-2,5-DMMA** and its analogs with other well-characterized psychoactive compounds. It is important to note that specific data for **4-Bromo-2,5-DMMA** is limited, and much of the understanding is extrapolated from its close structural relatives, 4-Bromo-2,5-dimethoxyamphetamine (DOB) and 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).

Table 1: Receptor Binding Affinities (K_i, nM)

Compound	5-HT2A Receptor	5-HT2C Receptor
DOB (analog of 4-Bromo-2,5-DMMA)	2.2[1]	2.8[1]
2C-B (analog of 4-Bromo-2,5-DMMA)	~1.0 (for 5-HT2)[2]	-
LSD	1.1 - 2.9	1.2 - 4.5
Psilocin (active metabolite of Psilocybin)	6.1 - 45.7	4.6 - 130

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Potency and Subjective Effects in Humans

Compound	Typical Oral Dose Range	Duration of Effects (hours)	Primary Subjective Effects
DOB (analog of 4-Bromo-2,5-DMMA)	1 - 3 mg[3]	18 - 30[3]	Hallucinogenic, stimulant-like, lucid[3]
2C-B (analog of 4-Bromo-2,5-DMMA)	12 - 24 mg[3]	4 - 8[3][4]	Hallucinogenic, entactogenic, euphoria[5][6]
LSD	100 - 200 µg[7]	8 - 12	Profound alterations in consciousness, perception, and mood[8]
Psilocybin	15 - 30 mg[7]	4 - 6	Mystical experiences, altered perception, emotional shifts[8]

Experimental Protocols for Validating Psychoactive Effects

The validation of psychoactive effects in preclinical models relies on specific and reproducible behavioral assays. The following are detailed methodologies for key experiments used to characterize compounds like **4-Bromo-2,5-DMMA**.

Head-Twitch Response (HTR) Assay in Rodents

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral proxy for 5-HT_{2A} receptor activation by hallucinogens.^{[9][10][11]} A strong correlation exists between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans.^{[11][12]}

Protocol:

- **Animals:** Male C57BL/6J mice are commonly used.^{[11][13]}
- **Drug Administration:** The test compound (e.g., **4-Bromo-2,5-DMMA**) is administered, typically via intraperitoneal (IP) or subcutaneous injection, across a range of doses. A vehicle control (e.g., saline) is also administered to a separate group of animals.
- **Observation Period:** Immediately after administration, individual animals are placed in a clean, standard observation cage. The observation period typically lasts for a predefined duration, for instance, 30 minutes.^[10]
- **Quantification:** The number of head twitches is counted by a trained observer who is blind to the experimental conditions. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with normal grooming or exploratory behavior.^[11] For more precise quantification, a magnetometer-based system can be used to detect the characteristic frequency and dynamics of the head movement.^{[10][14]}
- **Data Analysis:** The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the ED₅₀ (the dose that produces 50% of the maximal response).

Drug Discrimination Studies

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals. Animals are trained to recognize the interoceptive cues of a specific drug and

differentiate it from a control substance (e.g., saline).

Protocol:

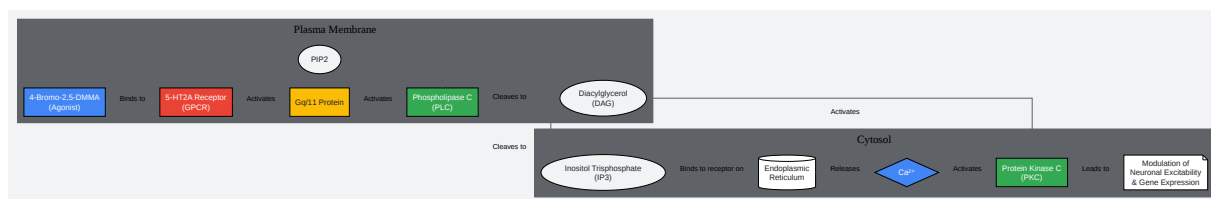
- Apparatus: A standard two-lever operant conditioning chamber is used.
- Training: Animals (commonly rats or monkeys) are trained to press one lever to receive a reward (e.g., food pellet) after being administered the training drug (e.g., a known hallucinogen like LSD or DOM).^{[2][15]} On alternate days, they are administered a vehicle (saline) and must press the other lever to receive a reward. This training continues until the animals can reliably discriminate between the drug and saline conditions.^{[16][17]}
- Testing: Once trained, the animals are administered a test compound, such as **4-Bromo-2,5-DMMA**, at various doses. The percentage of responses on the drug-appropriate lever is measured.
- Data Analysis: If the animal predominantly presses the drug-appropriate lever, it indicates that the test compound produces subjective effects similar to the training drug (full generalization). If responding is intermediate, it suggests partial similarity (partial generalization). If the animal primarily presses the saline-appropriate lever, the test compound does not share similar subjective effects (no generalization).

Signaling Pathways and Experimental Workflows

The psychoactive effects of **4-Bromo-2,5-DMMA** and related compounds are initiated by their agonistic activity at the 5-HT_{2A} receptor, which is a G protein-coupled receptor (GPCR).

5-HT_{2A} Receptor Signaling Pathway

Activation of the 5-HT_{2A} receptor by an agonist like **4-Bromo-2,5-DMMA** primarily engages the Gq/11 signaling cascade.^{[18][19][20]} This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).^{[21][22][23]} IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).^{[24][25]} These downstream events ultimately lead to the modulation of neuronal excitability and gene expression, contributing to the observed psychoactive effects.

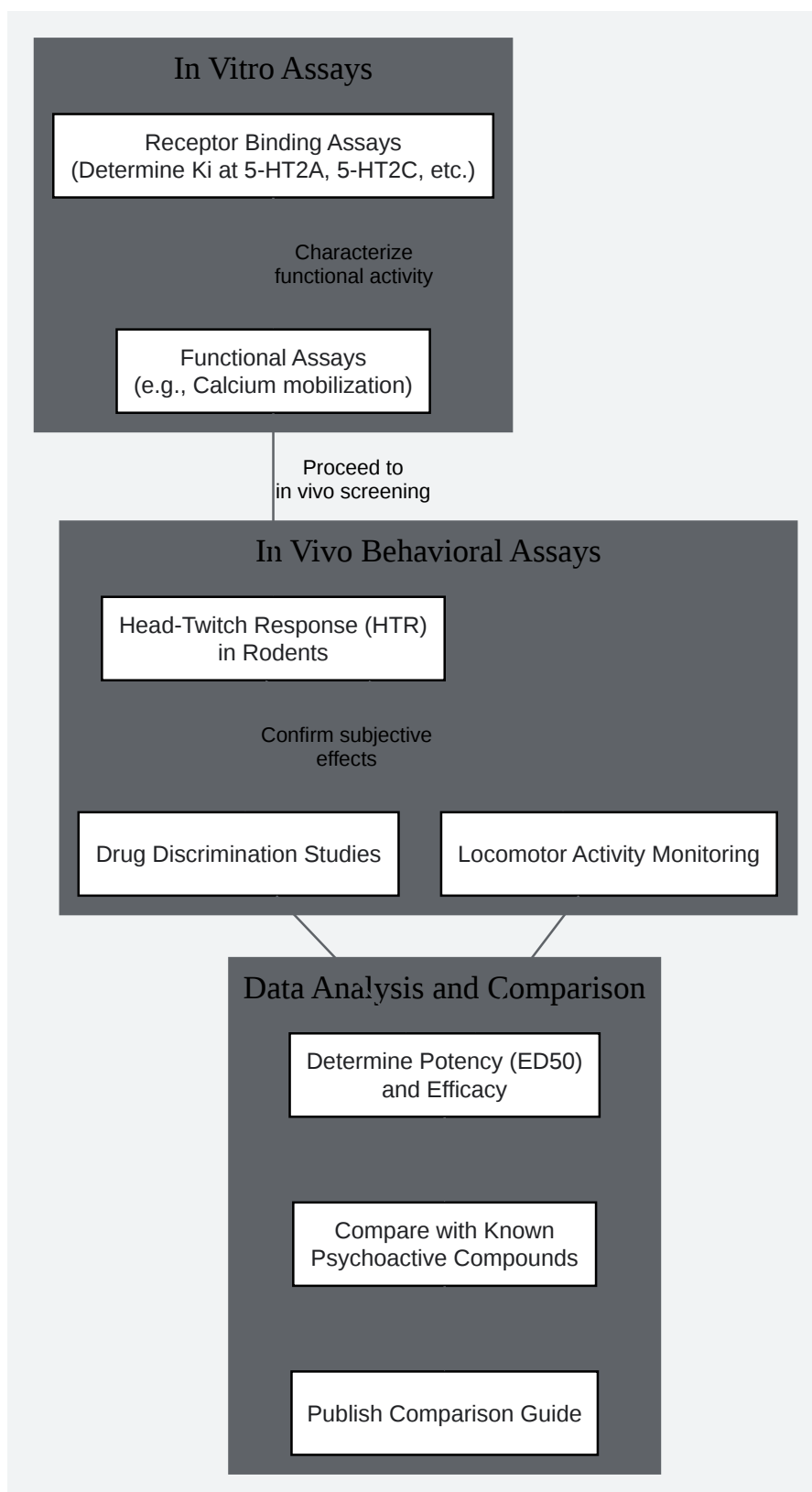


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5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for Psychoactive Validation

The process of validating the psychoactive effects of a novel compound involves a multi-step approach, from initial screening to more complex behavioral assays.



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